1-Octadecanethiol

Catalog No.
S596108
CAS No.
2885-00-9
M.F
C18H38S
CH3-(CH2)17-SH
C18H38S
M. Wt
286.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octadecanethiol

CAS Number

2885-00-9

Product Name

1-Octadecanethiol

IUPAC Name

octadecane-1-thiol

Molecular Formula

C18H38S
CH3-(CH2)17-SH
C18H38S

Molecular Weight

286.6 g/mol

InChI

InChI=1S/C18H38S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3

InChI Key

QJAOYSPHSNGHNC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCS

solubility

Insoluble (NIOSH, 2016)
Solubility in water: none
Insoluble

Synonyms

1-octadecanethiol, n-octadecyl mercaptan

Canonical SMILES

CCCCCCCCCCCCCCCCCCS

The exact mass of the compound 1-Octadecanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)solubility in water: noneinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11886. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Octadecanethiol (ODT) is a long-chain (C18) alkanethiol widely procured as a premium surface-modifying agent for transition metals, particularly gold, copper, and silver. Unlike shorter-chain liquid thiols, ODT is a solid at room temperature and forms highly ordered, densely packed self-assembled monolayers (SAMs) driven by strong intermolecular van der Waals forces. Its primary industrial and scientific value lies in its ability to create near-defect-free, crystalline hydrophobic barriers (approximately 2.1 to 2.5 nm thick) that provide exceptional electrochemical insulation, superior corrosion inhibition, and enhanced thermal stability. These baseline properties make ODT the preferred precursor for passivating electrodes, capping conductive nanomaterials, and fabricating superhydrophobic surfaces where structural integrity is critical[1].

Procuring shorter-chain analogs such as 1-dodecanethiol (C12) or 1-hexadecanethiol (C16) as direct substitutes for 1-Octadecanethiol often leads to compromised monolayer performance. Chain length directly dictates the strength of lateral van der Waals interactions; reducing the carbon count lowers the packing density and increases the prevalence of pinhole defects and conformational disorders within the SAM. In electrochemical applications, these microscopic defects allow radial diffusion of redox-active species, causing unwanted background faradaic currents, while in metallurgical protection, the less crystalline structure of shorter thiols accelerates the permeation of oxygen and chloride ions, drastically reducing the corrosion inhibition efficiency and thermal stability of the protective film [1].

Complete Suppression of Faradaic Current on Gold Electrodes

When passivating gold electrodes, the choice of alkanethiol dictates the electrical transmissivity of the surface. Cyclic voltammetry studies utilizing redox probes like Fe(CN)6 3-/4- and Ru(NH3)6 3+ demonstrate that 1-octadecanethiol (ODT) SAMs completely block electron transfer, yielding a flat voltammetric response. In contrast, shorter or disordered thiol monolayers exhibit plateau-shaped voltammograms indicative of radial diffusion through spatial defects and pinholes. The displacement of shorter thiols by ODT significantly reduces peak height and increases peak-to-peak separation, confirming the formation of a highly dense, defect-free insulating layer [1].

Evidence DimensionElectron transfer blocking (Faradaic current suppression)
Target Compound DataODT SAMs show negligible faradaic response and complete blocking of Ru(NH3)6 3+ reduction.
Comparator Or BaselineShorter/disordered thiols exhibit measurable peak currents due to structural pinholes.
Quantified DifferenceODT eliminates background charging and redox crossover compared to defective shorter-chain SAMs.
ConditionsCyclic voltammetry on Au electrodes in 1.0 mM Fe(CN)6 3-/4- or 10 mM [Ru(NH3)6]Cl3.

Absolute electrochemical insulation is critical for biosensors and electrocatalytic imaging to ensure signal fidelity without background electrode interference.

Superior Passivation Against Acidic and Halide Corrosion

The protective efficacy of alkanethiol SAMs on copper surfaces scales quantitatively with chain length. Electrochemical impedance spectroscopy and potentiodynamic polarization in simulated acid rain (pH 4.5) reveal that 1-octadecanethiol (ODT) achieves an inhibition efficiency of approximately 91%. This significantly outperforms 1-dodecanethiol (DDT), which achieves 88.8%, and 1-octanethiol (OT) at 69%. The enhanced protection is attributed to ODT's highly negative Gibbs free energy of adsorption (-32 kJ/mol), which drives the formation of a thicker, more crystalline, and highly hydrophobic barrier that physically excludes water and corrosive ions [1].

Evidence DimensionCorrosion inhibition efficiency
Target Compound DataODT achieves ~90.97% inhibition efficiency.
Comparator Or Baseline1-Dodecanethiol (DDT) achieves 88.81%; 1-Octanethiol (OT) achieves 69.02%.
Quantified DifferenceODT provides a measurably denser capacitive loop, reducing corrosion rates significantly more than C12 and C8 analogs.
ConditionsCopper electrodes immersed in simulated acid rain (pH 4.5) with 0.50 mmol/L thiol concentration.

Selecting ODT over shorter thiols maximizes the operational lifespan and reliability of copper interconnects and microelectronics in harsh environments.

Enhanced Order-Disorder Transition for High-Temperature Processing

For the formulation of solution-processable copper nanowires (Cu NWs), the capping ligand must withstand elevated processing temperatures without desorbing or allowing oxidation. Differential scanning calorimetry (DSC) demonstrates that 1-octadecanethiol (ODT) on Cu NWs exhibits a strong order-disorder transition centered at 61 °C. Because of this robust crystalline packing, ODT-decorated Cu NWs show no evidence of Cu2O formation even after 24 hours of hygrothermal treatment at 100 °C. Shorter ligands lack this high transition temperature, making them more susceptible to thermally induced structural disorder and subsequent oxidation [1].

Evidence DimensionOrder-disorder transition temperature and oxidation resistance
Target Compound DataODT maintains a crystalline layer with a transition at 61 °C, preventing Cu2O formation at 100 °C.
Comparator Or BaselineShorter alkylamines (e.g., ODA transition at 57 °C) and shorter thiols offer lower thermal stability.
Quantified DifferenceODT forms a stronger, more thermally stable crystalline barrier than shorter-chain or amine-based ligands.
ConditionsCu NWs subjected to 24 h hygrothermal treatment at 100 °C, analyzed via XPS and DSC.

High thermal stability allows manufacturers to process and cure copper nanowire conductive inks at elevated temperatures without degrading electrical conductivity.

Background-Free Biosensor and Microelectrode Passivation

Directly following from its ability to completely block faradaic electron transfer, 1-Octadecanethiol is the premier choice for passivating the non-active areas of gold microelectrodes and plasmonic sensors. By eliminating pinholes that plague shorter-chain SAMs, ODT ensures that signal noise from background charging is suppressed, maximizing sensor sensitivity[1].

Anti-Corrosion Coatings for Copper Interconnects

Leveraging its ~91% inhibition efficiency and highly negative Gibbs free energy of adsorption, ODT is ideal for protecting copper microelectronics, printed circuit boards, and heat exchangers from acidic and halide-rich environments. Its thick, crystalline hydrophobic layer outperforms standard C8 or C12 thiols in extending component lifespan [2].

Conductive Copper Nanowire Inks for Flexible Electronics

Because ODT exhibits a high order-disorder transition temperature (61 °C), it serves as an optimal capping agent for copper nanowires. It allows the formulated conductive inks to undergo high-temperature curing and hygrothermal stress without suffering from oxidative degradation (Cu2O formation), preserving the material's conductivity [3].

Physical Description

1-octadecanethiol appears as white powder with an extremely unpleasant smell. Melting point:31-35°C; bp: 366°C. Stench! May be harmful by ingestion, inhalation or through skin contact. Eye, skin and respiratory irritant.
OILY WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
Solid or liquid (above 77°F).

XLogP3

9.4

Boiling Point

360.0 °C

Flash Point

185 °C c.c.

Density

0.85 (NIOSH, 2016)
Relative density (water = 1): 0.85
0.85

LogP

9.12 (estimated)

Melting Point

77 °F (NIOSH, 2016)
30.0 °C
24-31 °C
77°F

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.00e-07 mmHg

Pictograms

Irritant

Irritant

Other CAS

2885-00-9
17322-94-0

Wikipedia

1-octadecanethiol

General Manufacturing Information

1-Octadecanethiol: ACTIVE

Dates

Last modified: 08-15-2023

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